molecular formula C10H10ClF2NO2 B6277405 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride CAS No. 2763749-30-8

5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No. B6277405
CAS RN: 2763749-30-8
M. Wt: 249.6
InChI Key:
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Description

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (DFTHIQ-HCl) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has been used in a wide range of scientific research applications. It has been used in the study of protein-protein interactions, enzyme inhibition, and drug design. It has also been used in cell-based assays to study the biological effects of various drugs. Additionally, it has been used in the study of the mechanism of action of various drugs, as well as in the development of new drugs.

Mechanism of Action

5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs. It has been shown to inhibit the activity of cytochromes P450, which are responsible for the metabolism of many drugs. Additionally, 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has been found to bind to the active site of enzymes, thus preventing the binding of the drug substrates.
Biochemical and Physiological Effects
5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme CYP2D6, which is involved in the metabolism of many drugs. Additionally, it has been found to inhibit the activity of the enzyme CYP3A4, which is involved in the metabolism of many drugs. Furthermore, 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has been found to inhibit the activity of the enzyme CYP2C19, which is involved in the metabolism of many drugs. Finally, 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has been found to inhibit the activity of the enzyme CYP2C9, which is involved in the metabolism of many drugs.

Advantages and Limitations for Lab Experiments

5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and purify. Secondly, it is relatively stable and can be stored for a long period of time without significant degradation. Additionally, it is non-toxic and has a low risk of contamination. Finally, it is relatively affordable and can be purchased in bulk.
However, there are also some limitations to using 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride for lab experiments. Firstly, it is relatively hydrophobic and can be difficult to dissolve in aqueous solutions. Secondly, it is relatively volatile and can be difficult to store. Additionally, it is relatively unstable and can be degraded by light, heat, and oxygen. Finally, it is relatively expensive and may not be accessible to all researchers.

Future Directions

There are many potential future directions for the use of 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride in scientific research. Firstly, further research could be conducted to explore its potential use in drug design and drug-target interactions. Secondly, further research could be conducted to explore its potential use in the development of new drugs. Additionally, further research could be conducted to explore its potential use in the study of its biochemical and physiological effects. Finally, further research could be conducted to explore its potential use in the study of its mechanism of action.

Synthesis Methods

5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is synthesized by the condensation of 4-hydroxy-3-methoxybenzaldehyde and 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydroxide, followed by hydrolysis with hydrochloric acid. The reaction is carried out in anhydrous dimethylformamide (DMF) at a temperature of 65°C for 4 hours. The product is then purified by column chromatography and recrystallized from methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves the synthesis of the tetrahydroisoquinoline ring system followed by the introduction of the carboxylic acid and fluorine substituents.", "Starting Materials": [ "2,3-dichlorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "fluorine gas", "acetic anhydride", "acetic acid", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Synthesis of 1,2,3,4-tetrahydroisoquinoline", "a. Mix 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate in acetic acid.", "b. Heat the mixture at 120°C for 24 hours.", "c. Cool the mixture and extract the product with water.", "d. Neutralize the aqueous layer with sodium hydroxide and extract the product with ethyl acetate.", "e. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 1,2,3,4-tetrahydroisoquinoline.", "Step 2: Introduction of carboxylic acid group", "a. Dissolve 1,2,3,4-tetrahydroisoquinoline in acetic anhydride and sulfuric acid.", "b. Heat the mixture at 100°C for 2 hours.", "c. Cool the mixture and pour it into ice-cold water.", "d. Extract the product with ethyl acetate and dry the organic layer with sodium sulfate.", "e. Evaporate the solvent to obtain 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.", "Step 3: Introduction of fluorine substituents", "a. Dissolve 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in acetic acid.", "b. Bubble fluorine gas through the solution for 24 hours.", "c. Neutralize the solution with hydrochloric acid and evaporate the solvent to obtain 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride." ] }

CAS RN

2763749-30-8

Product Name

5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.6

Purity

95

Origin of Product

United States

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